trans-Cyclopentane-1,3-diamine
Overview
Description
Trans-Cyclopentane-1,3-diamine is a chemical compound with the CAS Number: 1799439-22-7 . It has been historically underestimated due to its non-commercial availability, extreme instability, and the complexity of its classical reported syntheses .
Synthesis Analysis
A novel and green route for the synthesis of cyclopentane-1,3-diamine (CPDA) from hemicellulosic feedstock has been established. The successful multi-step synthesis comprises: (1) the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone (4-HCP), (2) a highly improved isomerization of 4-HCP into cyclopentane-1,3-dione (CPDO) using the Ru Shvo catalyst, (3) conversion of CPDO into cyclopentane-1,3-dioxime (CPDX), and (4) a mild oxime hydrogenation of CPDX over Rh/C to afford the desired CPDA .Molecular Structure Analysis
The molecular structure of this compound contains a total of 19 bonds; 7 non-H bonds, 1 five-membered ring, and 2 primary amine (aliphatic) groups .Chemical Reactions Analysis
Diastereomerically pure cis- and trans-isomers of CPDA have been reacted with bio-based lactones and 5-(hydroxymethyl)furfural (HMF) to synthesize novel bifunctional diol monomers with internal amide and imine groups .Physical and Chemical Properties Analysis
This compound dihydrochloride has a molecular weight of 173.08 . It is a white to off-white powder or crystals .Scientific Research Applications
Novel Synthetic Approaches and Applications
trans-Cyclopentane-1,2-diamine, closely related to 1,3-diamine, has garnered renewed interest due to the development of novel and efficient synthetic approaches. Historically underutilized, its instability and complex synthesis had limited its application. However, these new methods have opened doors to its use in synthesizing chiral ligands, receptors, and biologically active compounds (González‐Sabín, Rebolledo, & Gotor, 2009).
Asymmetric Epoxidation and Metal Salen Complexes
Enantiopure trans-cyclopentane-1,2-diamine has been synthesized and utilized in creating novel chiral salen ligands. These ligands, in combination with chromium and manganese complexes, have been explored as oxygen transfer agents in the asymmetric epoxidation of alkenes, showcasing their potential in fine chemical synthesis (Daly & Gilheany, 2003).
Chemoenzymatic Synthesis for Optically Active Derivatives
The chemoenzymatic method has been developed for preparing optically active trans-cyclopentane-1,2-diamines. This process involves a series of transformations starting from racemic diamines, leading to diverse, high-yield primary–tertiary diamines, indicative of its potential in organic synthesis and drug development (Quijada, González‐Sabín, Rebolledo, & Gotor, 2009).
Influence in Nucleic Acid Probes
The substitution of the ethylenediamine portion in aminoethylglycine peptide nucleic acids (aegPNAs) with trans-cyclopentane diamine units has significantly improved binding affinity and sequence specificity to complementary DNA. This makes such modified PNAs ideal for genomic analysis, suggesting a pivotal role in biotechnological applications (Pokorski, Witschi, Purnell, & Appella, 2004).
Self-Assembly in Lipid Analogues
The stereochemistry of a 1,3-disubstituted cyclopentane unit, like in trans-cyclopentane-1,3-diamine, plays a crucial role in the self-assembly properties of synthetic archaeal lipid analogues. This was evident in studies where different stereochemistries led to distinct lyotropic behaviors and supramolecular structures (Jacquemet, Mériadec, Lemiègre, Artzner, & Benvegnu, 2012).
Safety and Hazards
The safety information for trans-Cyclopentane-1,3-diamine dihydrochloride includes the following hazard statements: H302, H315, H319, H332, H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
(1R,3R)-cyclopentane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-4-1-2-5(7)3-4/h4-5H,1-3,6-7H2/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWRZCZEOLZBQF-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717416 | |
Record name | (1R,3R)-Cyclopentane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573704-66-2 | |
Record name | (1R,3R)-Cyclopentane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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